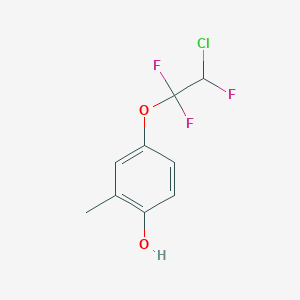

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

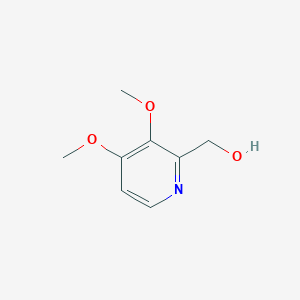

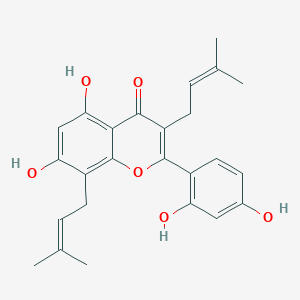

The compound "4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol" is a chemical of interest due to its structural features, which include a phenolic hydroxyl group, a methyl substituent on the aromatic ring, and a trifluoroethoxy group with a chlorine atom. This structure suggests potential reactivity and utility in various chemical contexts, such as pharmaceuticals, materials science, and environmental chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including etherification, reduction, diazotization, and hydrolysis, as seen in the synthesis of 4-(2,4-dichlorophenoxy)phenol . Efficient multigram syntheses of similar compounds, such as 4-(2-chloroethoxy)phenol, have been achieved starting from 4-hydroxybenzaldehyde . These methods could potentially be adapted for the synthesis of "4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol" by selecting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds with similar functional groups has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the conformation and configuration of the molecule, which is crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Compounds with chloro and methoxy substituents on an aromatic ring can undergo various chemical reactions. For instance, the electrochemical reduction of methyl triclosan leads to the cleavage of C-Cl and C-O bonds, resulting in a variety of products . Similarly, the chlorination of substituted phenols can yield chlorocyclohexadienones . These reactions highlight the potential reactivity of the chloro and ether groups in "4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be influenced by the presence of substituents such as trifluoromethyl groups. For example, fluorinated polyimides derived from diamines with trifluoromethyl substituents exhibit good solubility in polar organic solvents and outstanding thermal and mechanical properties . These properties are relevant when considering the potential applications of "4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol" in materials science.

Wissenschaftliche Forschungsanwendungen

Sorption of Phenolic Compounds to Environmental Materials

Phenoxy herbicides, which share structural similarities with phenolic compounds, demonstrate significant sorption behaviors to soil, organic matter, and minerals. Research indicates that soil organic matter and iron oxides are relevant sorbents for these compounds, suggesting potential environmental applications for remediation and pollution control strategies (Werner, Garratt, & Pigott, 2012).

Environmental and Health Impacts of Phenolic Compounds

The occurrence, toxicity, and degradation of triclosan, a chlorinated phenolic compound, have been extensively reviewed, highlighting its widespread presence in the environment and potential human health risks. This research underlines the importance of monitoring and mitigating the environmental impacts of phenolic compounds (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Fluorescent Chemosensors Based on Phenolic Compounds

4-Methyl-2,6-diformylphenol, a phenolic compound, serves as a platform for developing chemosensors. These chemosensors have applications in detecting various analytes, including metal ions and neutral molecules, showcasing the versatility of phenolic structures in analytical chemistry and environmental monitoring (Roy, 2021).

Treatment of Wastewater Containing Phenolic Compounds

The pesticide production industry's wastewater, which includes phenolic compounds, poses environmental challenges. Biological processes and activated carbon have been shown to effectively remove these pollutants, highlighting the significance of phenolic compounds in industrial wastewater management (Goodwin, Carra, Campo, & Soares, 2018).

Bioactivities and Pharmacological Properties

Chlorogenic acid, a phenolic compound, exhibits a wide range of bioactivities, including antioxidant, antibacterial, and hepatoprotective effects. This underscores the potential therapeutic applications of phenolic compounds in addressing various health issues (Naveed et al., 2018).

Safety And Hazards

Sigma-Aldrich provides “4-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid” and “Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate” as part of a collection of rare and unique chemicals . They do not collect analytical data for these products, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Eigenschaften

IUPAC Name |

4-(2-chloro-1,1,2-trifluoroethoxy)-2-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O2/c1-5-4-6(2-3-7(5)14)15-9(12,13)8(10)11/h2-4,8,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUZWDWYEGWODV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C(F)Cl)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562846 |

Source

|

| Record name | 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol | |

CAS RN |

129670-05-9 |

Source

|

| Record name | 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)

![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)

![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)